molecular formula C11H12O2 B8756387 methyl 3-(2-methylphenyl)prop-2-enoate

methyl 3-(2-methylphenyl)prop-2-enoate

Cat. No.: B8756387
M. Wt: 176.21 g/mol
InChI Key: FVSMIMXZNUZTOE-UHFFFAOYSA-N
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Description

methyl 3-(2-methylphenyl)prop-2-enoate, also known as methyl 3-(2-methylphenyl)-2-propenoate, is an organic compound with the molecular formula C11H12O2. This compound is a derivative of cinnamic acid and is characterized by the presence of a methyl ester group and a 2-methylphenyl substituent on the propenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.

    Reduction: Methyl 3-(2-methylphenyl)propanoate.

    Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.

Scientific Research Applications

methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar structure but lacks the 2-methyl substituent on the phenyl ring.

    Ethyl cinnamate: Similar structure but has an ethyl ester group instead of a methyl ester group.

    Methyl 3-phenylpropanoate: Saturated analog of the compound, lacking the double bond in the propenoic acid moiety.

Uniqueness

methyl 3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamate derivatives.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3

InChI Key

FVSMIMXZNUZTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.20 g of o-tolualdehyde in 20 ml of anhydrous tetrahydrofuran was added to a suspension of 3.67 g of methyl (triphenylphosphoranylidene)acetate in 20 ml of anhydrous tetrahydrofuran at room temperature, and the mixture was refluxed for 15 hours. The solvent was then distilled off under reduced pressure, and the residue was subjected to silica gel column chromatography (40 g). Elution with hexane-ethyl acetate (2:1) gave 1.65 g of methyl 2-methylcinnamate.
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1.2 g
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3.67 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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